Pyridinium tribromide, Tech grade

Green Chemistry Laboratory Safety Process Chemistry

Eliminate liquid bromine handling hazards without sacrificing electrophilic reactivity. This technical grade pyridinium tribromide is a crystalline, non-volatile solid that enables precise stoichiometric weighing on the bench top. - Enhanced Safety: Solid formulation prevents corrosive vapor release, reducing fume hood bottlenecks during parallel synthesis. - Predictable Kinetics: Defined tribromide formation constant (Kf = 2102 M⁻¹ in CHCl₃) allows rational prediction of free Br₂ equilibrium concentration versus other quaternary ammonium tribromides. - Regioselective Outcome: Delivers exclusive C3-bromination of imidazo[1,2-a]pyridine scaffolds under mild conditions, avoiding difficult-to-purge regioisomeric impurities.

Molecular Formula C5H5Br3N-
Molecular Weight 318.81 g/mol
Cat. No. B12368886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium tribromide, Tech grade
Molecular FormulaC5H5Br3N-
Molecular Weight318.81 g/mol
Structural Identifiers
SMILESC1=CC=NC=C1.Br[Br-]Br
InChIInChI=1S/C5H5N.Br3/c1-2-4-6-5-3-1;1-3-2/h1-5H;/q;-1
InChIKeyNSBNSZAXNUGWDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridinium Tribromide Tech Grade Overview


Pyridinium tribromide (C₅H₅N·HBr·Br₂, CAS 39416-48-3), also known as pyridinium bromide perbromide, is an organic salt composed of a pyridinium cation and a tribromide anion [1]. As a technical grade solid (typically 90% purity), it serves as a convenient, easy-to-handle source of bromine for electrophilic bromination, oxidative transformations, and other specialized applications in organic and materials chemistry .

Why Pyridinium Tribromide Is Irreplaceable


The term 'brominating agent' encompasses a broad class of reagents with distinct safety, handling, selectivity, and kinetic profiles. A user cannot simply interchange elemental bromine (Br₂), N-bromosuccinimide (NBS), or other quaternary ammonium tribromides for pyridinium tribromide without altering reaction outcomes, purity, and process safety. Pyridinium tribromide offers a unique balance of physical state (non-volatile solid versus corrosive liquid/gas), a specific tribromide anion formation constant (2102 M⁻¹ in CHCl₃) that governs bromine release kinetics [1], and distinct regioselectivity in specific heterocyclic scaffolds . These quantifiable differences mandate its selection for precise synthetic transformations where other reagents would underperform or introduce unacceptable hazards.

Pyridinium Tribromide Quantitative Differentiation


Safety Advantages over Liquid Bromine

Pyridinium tribromide is a non-volatile, odorless solid, in stark contrast to liquid bromine, which is a highly toxic and corrosive fuming liquid (vapor pressure ~175 mmHg at 20°C) that poses significant inhalation and handling risks [1]. This physical state difference directly translates to operational safety and ease of accurate weighing for small-scale reactions [2]. A comparative study on chalcone bromination explicitly noted that while yields were not improved, the primary advantage of pyridinium tribromide was being a 'stable, non-corrosive and non-toxic salt' and an alternative for liquid bromine due to 'reduced toxicity of the reagents' [3].

Green Chemistry Laboratory Safety Process Chemistry

Bromine Affinity vs. Tetrabutylammonium Tribromide

The formation constant (Kf) of the tribromide anion (Br₃⁻) with the counter-cation directly influences the effective concentration of free bromine (Br₂) in solution, thereby dictating reaction rates. A key study determined the formation constants of pyridinium tribromide and tetra-n-butylammonium tribromide in chloroform at 25.0 °C to be 2102 M⁻¹ and 9104 M⁻¹, respectively [1]. The ~4.3-fold lower Kf for the pyridinium salt indicates a higher concentration of free, electrophilic bromine in equilibrium, which can lead to a higher reaction rate under identical conditions. This quantifiable difference in bromine 'donating' capacity allows for kinetic tuning that is not possible with the tetrabutylammonium analog.

Reaction Kinetics Complexation Chemistry Reagent Selection

Exclusive C3 Bromination of Imidazopyridines

Achieving predictable and exclusive regioselectivity is a cornerstone of efficient synthesis. In a study on the functionalization of imidazo[1,2-a]pyridines, a class of privileged scaffolds in medicinal chemistry, the use of pyridinium tribromide under ultrasound-promoted, base-mediated conditions (Na₂CO₃, room temperature) resulted in exclusive C3-bromination across a broad substrate scope . This high fidelity and operational simplicity are not guaranteed with alternative brominating agents, which may lead to mixtures of C3 and C2 isomers or require harsher, metal-catalyzed conditions. The method was explicitly noted for its 'operational simplicity, broad substrate scope with good to excellent yields, ease of scale-up and high energy efficiency' .

Heterocyclic Chemistry Regioselective Synthesis Ultrasound-Assisted Reactions

Aqueous Graphene Exfoliation

Pyridinium tribromide demonstrates unique performance in a non-traditional application: the liquid-phase exfoliation of graphite to produce high-quality graphene. A study demonstrated the direct exfoliation of highly oriented pyrolytic graphite (HOPG) in water using pyridinium tribromide (Py⁺Br₃⁻), yielding exfoliated graphene sheets (EGS) [1]. The resulting filtered graphene paper exhibited an electrical conductivity greater than 5100 S/cm, a value that is competitive with other top-down exfoliation methods [1]. Critically, the EGS produced by this method showed 'superior performance as a hole transport layer compared to the conventional material N,N-di(naphthalene-1-yl)-N,N-diphenylbenzidine at low voltage' [1]. This application is not shared by liquid bromine, NBS, or other common tribromide salts, marking a unique materials science differentiator.

Materials Science Graphene Synthesis Exfoliation Nanomaterials

Pyridinium Tribromide Application Scenarios


1. Safe and Scalable Lab Bromination

Laboratories prioritizing safety and operational simplicity without sacrificing reactivity can procure technical grade pyridinium tribromide as a drop-in replacement for liquid bromine. Its non-volatile solid form eliminates the inhalation and corrosion hazards associated with Br₂, enabling accurate weighing and straightforward setup in fume hoods, as demonstrated in comparative studies [1]. This is ideal for teaching laboratories, parallel synthesis, and process development where handling corrosive liquids is a bottleneck.

2. Regioselective Drug Candidate Synthesis

Medicinal chemistry teams developing imidazo[1,2-a]pyridine-based kinase inhibitors or CNS drug candidates can use pyridinium tribromide for the late-stage, regioselective installation of a bromine atom at the C3 position. The ultrasound-promoted protocol ensures exclusive C3-bromination, avoiding the formation of regioisomeric impurities that are difficult to remove, thereby streamlining the production of advanced intermediates .

3. Kinetic Control of Bromination Rate

Process chemists seeking to fine-tune the rate of a bromination step can leverage the known formation constant of pyridinium tribromide (Kf = 2102 M⁻¹) [2]. Compared to analogs like tetrabutylammonium tribromide (Kf = 9104 M⁻¹), the pyridinium salt provides a higher equilibrium concentration of free Br₂, leading to a faster reaction. This quantitative knowledge allows for rational solvent and reagent selection to meet specific manufacturing throughput targets.

4. Scalable Aqueous Graphene Production

Researchers and companies developing graphene-based conductive inks, transparent electrodes, or hole transport layers can utilize pyridinium tribromide for the liquid-phase exfoliation of graphite in water. This green, scalable method yields exfoliated graphene sheets with electrical conductivity exceeding 5100 S/cm, and the resulting material demonstrates superior performance as a hole transport layer compared to conventional organic materials [3].

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